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Compound of Interest

Compound Name:
1-(1-Ethoxyethyl)-4-iodo-1H-

pyrazole

Cat. No.: B1587241 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Ethoxyethyl)-4-iodo-
1H-pyrazole

Introduction
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a substituted pyrazole that has emerged as a critical

building block in modern medicinal chemistry and drug discovery. The pyrazole nucleus is a

well-established pharmacophore present in numerous approved drugs, exhibiting a wide array

of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

The strategic placement of an iodine atom at the 4-position and an acid-labile ethoxyethyl

protecting group at the N1 position makes this compound a highly versatile and valuable

intermediate for synthetic chemists.

This guide provides a comprehensive overview of the core physical, chemical, and

spectroscopic properties of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. It is intended for

researchers, scientists, and drug development professionals, offering field-proven insights into

its synthesis, characterization, handling, and application in the synthesis of complex molecular

architectures.

Section 1: Chemical Identity and Structure
The unique reactivity and utility of this compound are directly linked to its specific chemical

structure. The ethoxyethyl group serves as a protecting group for the pyrazole nitrogen, which
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can be readily removed under acidic conditions. The iodo-substituent at the C4 position is the

primary reactive handle for introducing molecular diversity.

IUPAC Name: 1-(1-ethoxyethyl)-4-iodopyrazole[4]

CAS Number: 575452-22-1[4][5]

Molecular Formula: C₇H₁₁IN₂O[4]

Caption: 2D Chemical Structure of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole.

Section 2: Physicochemical Properties
The physical properties of a synthetic intermediate are critical for its practical application,

influencing decisions regarding reaction setup, purification, and storage. The data below has

been compiled from various chemical suppliers and peer-reviewed literature.

Property Value Source(s)

Molecular Weight 266.08 g/mol PubChem[4]

Appearance White oil Arkivoc[6]

Boiling Point
70 °C @ 2.2 mbar74-76 °C @

0.5 Torr
Arkivoc[6], Alfa Chemical[5]

Density (Predicted) 1.72 ± 0.1 g/cm³ Alfa Chemical[5]

pKa (Predicted) -0.19 ± 0.10 Alfa Chemical[5]

Solubility
Soluble in organic solvents

(e.g., CH₂Cl₂, DMSO, DMF)
General observation

Sensitivity Light sensitive LabSolutions[7]

The compound's high boiling point, even under reduced pressure, is indicative of its relatively

high molecular weight and polarity. This property makes vacuum distillation an effective method

for purification on a laboratory scale.[6]

Section 3: Spectroscopic Profile
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Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical

compound.

Mass Spectrometry
Mass spectrometry data aligns with the compound's molecular formula, and fragmentation

patterns provide structural confirmation. The ethoxyethyl group is a prominent fragment.

High-Resolution MS (ES): Calculated for [M+Na]⁺ C₇H₁₁IN₂NaO: 288.9808; found 288.9809.

[6]

MS (m/z, %): 266 (M⁺, 7%), 222 (41%), 207 (14%), 193 (11%), 95 (26%), 73 (56%), 45

(100%).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 131.2, 114.9, 96.3, 86.9, 63.6, 21.6, 15.2.[6]

Causality of Chemical Shifts:

The signals at 131.2 and 114.9 ppm correspond to the C3 and C5 carbons of the pyrazole

ring, respectively.

The signal at 96.3 ppm is attributed to the C4 carbon, which is directly attached to the iodine

atom. The "heavy atom effect" of iodine typically shields the attached carbon, but electronic

effects in the aromatic system result in this downfield shift.

The signal at 86.9 ppm corresponds to the chiral methine carbon of the ethoxyethyl group

(N-CH-CH₃).

The remaining signals at 63.6, 21.6, and 15.2 ppm are assigned to the ethoxy group's

methylene carbon (-O-CH₂-), the methine group's methyl carbon, and the ethoxy group's

terminal methyl carbon, respectively.

Section 4: Synthesis and Purification Protocol
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The most common and efficient synthesis involves the protection of the commercially available

4-iodo-1H-pyrazole. The use of ethyl vinyl ether provides a straightforward route to install the

acid-labile ethoxyethyl protecting group.

Expertise-Driven Rationale
The choice of trifluoroacetic acid (TFA) as a catalyst is critical; it is a strong acid that protonates

the ethyl vinyl ether, generating a reactive electrophile that is readily attacked by the pyrazole

nitrogen. The reaction is performed in a non-protic solvent like dichloromethane (CH₂Cl₂) to

prevent side reactions. This N-protection strategy is essential as the unprotected N-H of the

pyrazole is acidic and can interfere with many subsequent reactions, such as metal-halogen

exchange or cross-coupling.

Step-by-Step Synthesis Protocol
This protocol is adapted from a peer-reviewed publication.[6]

Reaction Setup: To a solution of 4-iodo-1H-pyrazole (1 equivalent) in dichloromethane

(CH₂Cl₂), add ethyl vinyl ether (1.5 equivalents).

Catalysis: Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid

(TFA, ~0.01 equivalents) dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over

anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the resulting crude product (a white oil) by vacuum distillation (e.g., 70 °C at 2.2 mbar)

to yield the pure 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole.[6]
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Synthesis Workflow
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Caption: Workflow for the Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole.

Section 5: Applications in Drug Discovery
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1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is not an active pharmaceutical ingredient itself but

rather a pivotal intermediate. Its value lies in the C-I bond, which is a versatile precursor for

forming new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations:
Metal-Halogen Exchange: The compound can be readily converted into a Grignard reagent

or an organolithium species. This nucleophilic pyrazole can then be used to react with

various electrophiles, such as aldehydes, to form new functional groups.[6][8]

Transition Metal-Catalyzed Cross-Coupling: The C-I bond is highly reactive in Suzuki, Stille,

Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the efficient

introduction of aryl, heteroaryl, alkyl, and amino groups at the C4 position, enabling the rapid

generation of compound libraries for high-throughput screening.[1]

Intermediate for APIs: It serves as a key intermediate in the synthesis of complex drugs. For

instance, it is used to create the pyrazole-boronic acid pinacol ester, a crucial component in

the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[9][10]
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Synthetic Utility in Drug Discovery
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Caption: Logical flow of the compound's application as a synthetic intermediate.

Section 6: Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound.

Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place.

Recommended storage temperature is 2-8°C, and it should be protected from light.[5][7][11]

Safety Information:

Pictogram: GHS07 (Exclamation Mark)[7]

Signal Word: Warning[7]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[7]

Conclusion
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a cornerstone intermediate for medicinal chemists.

Its well-defined physicochemical properties, straightforward synthesis, and, most importantly,

the synthetic versatility offered by its C-I bond make it an indispensable tool. A thorough

understanding of its properties, as detailed in this guide, is crucial for its effective and safe

utilization in the complex, multi-step syntheses that drive modern drug discovery and

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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